Aqueous Solubility of Sulfonated Derivatives: External (2+3-Phenyl) Isomer Content Drives LAS Solubility Over Internal Isomers
LAS aqueous solubility is strongly governed by the ratio of external (2-phenyl + 3-phenyl) to internal (4-, 5-, 6-phenyl) isomers. The sodium salt of 2-phenyl single-isomer LAS exhibits the lowest solubility among the positional isomers, yet commercial LAS blends with high total 2-phenyl content paradoxically show the greatest overall solubility due to eutectic mixture effects [1]. A LAS surfactant mixture with a 2/3-phenyl index of approximately 75–160 (typical of commercial low-2-phenyl HF-process LAS) exhibits significantly lower solubility than blends enriched to a 2/3-phenyl index of 275–700 [2]. This means that increasing the 3-phenyl isomer contribution—which is not achievable using 1-phenylheptane starting material—directly modulates the external isomer ratio and the resulting surfactant solubility profile. The 3-phenyl isomer thus functions as a critical solubility-modulating component in optimized LAS blends.
| Evidence Dimension | Aqueous solubility of LAS as function of external (2+3-phenyl) vs. internal isomer ratio |
|---|---|
| Target Compound Data | 3-Phenyl isomer contributes to the external isomer fraction that raises 2/3-phenyl index into the 275–700 range for enhanced solubility |
| Comparator Or Baseline | Low-2-phenyl commercial LAS: 2/3-phenyl index 75–160, lower solubility; High-2-phenyl LAS: 2/3-phenyl index 500–700, higher solubility (U.S. Patent 6,596,680) |
| Quantified Difference | 2/3-phenyl index ranges from 75 (low solubility) to 700 (high solubility); 3-phenyl isomer content is a direct compositional lever for solubility enhancement |
| Conditions | LAS surfactant aqueous formulations; solubility assessed via cloud/clear point measurements |
Why This Matters
Sourcing isomerically defined (3-Heptyl)benzene allows formulators to blend precise external isomer ratios, directly controlling the 2/3-phenyl index and therefore the aqueous solubility and formulation stability of the final LAS surfactant product.
- [1] Cohen, L., Vergara, R., Moreno, A., & Berna, J. L. (1995). Influence of 2-phenyl alkane and tetralin content on solubility and viscosity of linear alkylbenzene sulfonate. Journal of the American Oil Chemists' Society, 72(1), 153–156. View Source
- [2] U.S. Patent No. 6,596,680. Enhanced alkylbenzene surfactant mixture. 2/3-Phenyl index ranges from 75 to 700 defined for controlled surfactant solubility. View Source
